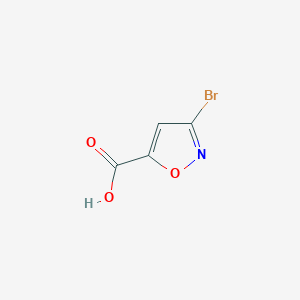

3-Bromoisoxazole-5-carboxylic acid

Description

The Significance of Heterocyclic Compounds in Contemporary Chemical Science

Role of Isoxazoles as Privileged Scaffolds in Organic Synthesis and Drug Discovery

Among the diverse families of heterocyclic compounds, isoxazoles have emerged as "privileged scaffolds" in the realms of organic synthesis and drug discovery. rsc.orgrsc.orgnih.govsemanticscholar.org Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. rsc.org This arrangement creates an electron-rich aromatic structure that is ripe for chemical modification. nih.gov

The significance of isoxazoles lies in their remarkable versatility. They serve as key building blocks in the synthesis of more complex molecules and are integral components of numerous compounds with a broad spectrum of biological activities. rsc.orgrsc.orgsemanticscholar.org These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making isoxazole (B147169) derivatives attractive candidates in the quest for new therapeutic agents. rsc.orgrsc.orgnih.govsemanticscholar.org The inclusion of the isoxazole moiety in drug candidates can lead to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity. rsc.orgsemanticscholar.orgbohrium.com

Several commercially available drugs feature the isoxazole ring, highlighting its therapeutic importance. nih.govnih.gov Examples include the antibiotic sulfamethoxazole (B1682508) and the COX-2 inhibitor valdecoxib. nih.govwikipedia.org The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and diversity of isoxazole derivatives. rsc.orgrsc.orgnih.govsemanticscholar.org

Unique Reactivity Profiles of Brominated Heterocycles

The introduction of a bromine atom onto a heterocyclic ring, creating a brominated heterocycle, significantly alters the compound's reactivity profile. Bromination is a crucial transformation in organic synthesis, and a variety of reagents and methods have been developed for this purpose. acs.org The presence of bromine, a halogen, provides a reactive handle for a multitude of subsequent chemical transformations.

Brominated heterocycles are particularly valuable as precursors in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful methods for forming carbon-carbon bonds. sci-hub.se This allows for the construction of complex molecular architectures from simpler building blocks. The regioselective bromination of heterocyclic compounds, including N-oxides, is a key strategy for introducing functionality at specific positions. acs.org The reactivity of brominated heterocycles can be influenced by the nature of the heterocyclic ring and the presence of other substituents. researchgate.net For instance, the electron-withdrawing nature of the bromine atom can activate the ring for certain types of reactions while deactivating it for others. youtube.com

Historical Context and Evolution of Research on 3-Bromoisoxazole-5-carboxylic Acid

The synthesis of isoxazoles has been a subject of study for decades, with various methods being developed to create these valuable heterocyclic structures. nih.gov Key synthetic routes include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnanobioletters.com

The specific compound, this compound, has been utilized as a starting material in chemical synthesis. For example, it was employed in a two-step synthesis of muscimol, a psychoactive compound found in certain mushrooms, back in 1965. wikipedia.org More recently, research has focused on the synthesis of various derivatives of isoxazole carboxylic acids for their potential biological activities. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel xanthine (B1682287) oxidase inhibitors for the potential treatment of gout. nih.gov Similarly, modifications to the 4,5-diarylisoxazol-3-carboxylic acid scaffold have been explored to develop dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) for their anti-inflammatory potential. nih.gov

Current Research Trends and Future Directions for this compound

Current research involving this compound and related structures continues to focus on its application as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The compound itself has been used in the preparation of oxazolidinones with substituted isoxazole derivatives intended as antibacterial agents. chemicalbook.com

The broader field of isoxazole chemistry is seeing a trend towards the development of multi-targeted therapies and personalized medicine approaches. rsc.orgrsc.orgsemanticscholar.org The ability to functionalize the isoxazole ring at various positions allows for the fine-tuning of the pharmacological properties of the resulting molecules. rsc.orgsemanticscholar.org For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as an unnatural amino acid for incorporation into peptides, opening up new avenues for peptide-based drug discovery. nih.gov

Future research will likely continue to exploit the reactivity of the bromine atom in this compound for the construction of diverse molecular libraries through cross-coupling and other functionalization reactions. The exploration of its use in the synthesis of novel fused isoxazole systems is also a promising area of investigation, given the wide range of biological activities exhibited by such compounds. mdpi.com The development of more efficient and scalable synthetic routes to this compound and its derivatives will also be crucial for advancing its application in medicinal chemistry and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIMFLBFJCGBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316494 | |

| Record name | 3-bromoisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6567-35-7 | |

| Record name | 6567-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromoisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromoisoxazole 5 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to 3-Bromoisoxazole-5-carboxylic Acid

The synthesis of this compound is a key process for the development of various pharmacologically important compounds. Direct synthetic routes offer efficient ways to obtain this crucial building block.

Reactions of 3-Bromoisoxazole-5-carboxamide to the Carboxylic Acid

A primary method for synthesizing this compound involves the hydrolysis of 3-bromoisoxazole-5-carboxamide. This transformation can be achieved under both acidic and basic conditions, typically requiring heat. libretexts.org

In a notable example, the reaction of 3-bromoisothiazole-5-carboxamide with four equivalents of sodium nitrite (B80452) in trifluoroacetic acid (TFA) at approximately 0°C resulted in a 95% yield of 3-bromoisothiazole-5-carboxylic acid. mdpi.com While this is an isothiazole (B42339) analog, the reaction conditions offer a valuable reference for the isoxazole (B147169) equivalent.

Optimization of Reaction Conditions (e.g., Temperature, Equivalents of Reagents)

The efficiency of the hydrolysis of the carboxamide to the carboxylic acid is highly dependent on the reaction conditions. For instance, in the synthesis of the analogous 3-bromo-4-phenylisothiazole-5-carboxylic acid, initial attempts using 10 equivalents of sodium nitrite in concentrated sulfuric acid at around 100°C yielded only 39% of the desired product. mdpi.com

A significant improvement was achieved by modifying the reaction conditions. By using trifluoroacetic acid (TFA) as the solvent and reducing the amount of sodium nitrite to four equivalents at a lower temperature of approximately 0°C, the yield was dramatically increased to an excellent 99%. mdpi.com This highlights the critical role of solvent, reagent stoichiometry, and temperature in optimizing the synthesis.

Table 1: Optimization of Hydrolysis Conditions for a Brominated Heterocyclic Carboxamide

| Reagents | Solvent | Temperature | Yield |

| NaNO₂ (10 equiv.) | conc. H₂SO₄ | ~100 °C | 39% |

| NaNO₂ (4 equiv.) | TFA | ~0 °C | 99% |

Mechanistic Investigations of Carboxamide Hydrolysis to Carboxylic Acid

The hydrolysis of amides to carboxylic acids can proceed through either acid-catalyzed or base-promoted mechanisms. libretexts.orglibretexts.orgallen.in

Acid-Catalyzed Mechanism: Under acidic conditions, the process begins with the protonation of the carbonyl oxygen of the amide. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred to the nitrogen atom, enhancing its capacity as a leaving group. The carbonyl double bond reforms, leading to the elimination of an amine. Finally, the amine, acting as a base, deprotonates the newly formed carboxylic acid, yielding the final product and an ammonium (B1175870) ion. libretexts.orgyoutube.com This final step makes the reaction essentially irreversible. libretexts.org

Base-Promoted Mechanism: In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgallen.in The carbonyl bond is then reformed, accompanied by the elimination of an amide ion as the leaving group. This results in the formation of a carboxylic acid. In the final step, the highly basic amide ion deprotonates the carboxylic acid to produce a carboxylate salt and an amine. libretexts.org

Bromination Reactions of Isoxazole Carboxylic Acid Precursors

Another direct approach to this compound involves the bromination of an isoxazole carboxylic acid precursor. The Hell-Volhard-Zelinskii reaction, for example, allows for the α-bromination of carboxylic acids using a mixture of Br₂ and phosphorus tribromide (PBr₃). libretexts.org While this reaction typically occurs at the α-carbon, its principles can be adapted for heterocyclic systems.

Bromonium Ion Intermediate Formation and Opening Mechanisms

The bromination of alkenes, a related process, proceeds through the formation of a cyclic bromonium ion intermediate. youtube.comyoutube.comyoutube.comlibretexts.org The alkene's π-bond attacks the bromine molecule, leading to the formation of this three-membered ring intermediate and a bromide ion. youtube.comlibretexts.org The existence of this intermediate is supported by experimental evidence and explains the observed stereochemistry of the reaction. youtube.com

In the context of isoxazoles, the bromination can lead to a bromonium ion intermediate that can be opened by various mechanisms. nih.gov One possibility is the intramolecular attack by a neighboring nucleophile, such as a carboxylate ion. nih.gov This attack is often stereoselective, with the nucleophile attacking from the side opposite to the bulky bromine atom, resulting in an anti-stereochemical relationship in the product. nih.gov

Stereoselective Bromination Approaches for Isoxazole Scaffolds

Stereoselectivity in the bromination of isoxazole scaffolds is a significant area of research. In the synthesis of 4-bromo-spiro-isoxazolines, the bromination of isoxazoles containing a pendant alcohol or carboxylic acid functional group was achieved stereoselectively. nih.gov The formation of a bromonium ion intermediate is followed by an intramolecular nucleophilic attack, leading to two contiguous stereocenters. X-ray crystal data confirmed that the attack occurs anti to the bromine atom. nih.gov

In another study involving the bromination of 3-(9'-anthryl)-isoxazole esters, a diastereomerically selective process was observed. mdpi.com The proposed mechanism suggests that the isoxazole ethyl ester directs the bromination, leading to a specific stereochemistry. The initial bromine addition forms a bromonium ion, which is then attacked by a bromide ion to yield a 1,4-disubstituted product. mdpi.com This highlights the influence of substituents on the stereochemical outcome of bromination reactions on isoxazole rings.

Synthesis of this compound Esters as Intermediates

The synthesis of ester derivatives of this compound serves as a crucial step, providing stable intermediates that can be readily purified and later hydrolyzed to the final carboxylic acid. Ethyl and tert-butyl esters are particularly common due to their different hydrolysis characteristics, offering flexibility in multistep synthetic sequences.

Ethyl 3-Bromoisoxazole-5-carboxylate Synthesis

The preparation of Ethyl 3-Bromoisoxazole-5-carboxylate can be accomplished through several strategic routes, primarily involving either the construction of the isoxazole ring with the substituents in place or the post-modification of a pre-formed isoxazole ring.

One of the most efficient methods is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this approach, a bromo-substituted nitrile oxide, generated in situ, reacts with ethyl propiolate. This method is highly regioselective and can achieve nearly quantitative yields under metal-free conditions, often accelerated by microwave irradiation.

A second common strategy is the direct bromination of a precursor like ethyl isoxazole-5-carboxylate. This electrophilic substitution is typically performed using a brominating agent such as N-bromosuccinimide (NBS). The success of this method hinges on careful control of the reaction conditions to prevent the formation of byproducts.

A patented oxidative method, while described for pyrazole (B372694) derivatives, suggests a potential route where a dihydrogenated isoxazole precursor could be oxidized using potassium persulfate and an acid catalyst to yield the final brominated ester. google.com

Table 1: Comparative Analysis of Synthesis Methods for Ethyl 3-Bromoisoxazole-5-carboxylate

| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Bromo-hydroximoyl chloride, ethyl propiolate, base; microwave or heat | ~100% | Metal-free, high regioselectivity, mild conditions | Requires synthesis of nitrile oxide precursor |

| Bromination of Precursor | Ethyl isoxazole-5-carboxylate, N-Bromosuccinimide (NBS) | Variable | Utilizes a simple precursor | Requires careful optimization to ensure selectivity |

| Oxidative Aromatization | Dihydro-isoxazole precursor, Potassium persulfate, H₂SO₄ | 75-80% (by analogy) | Potentially high yield | Based on analogy to pyrazole synthesis |

Tert-Butyl 3-Bromoisoxazole-5-carboxylate Synthesis

While specific literature detailing the synthesis of tert-butyl 3-bromoisoxazole-5-carboxylate is less common, its preparation can be logically inferred from the general principles of isoxazole synthesis. The synthetic strategies would be analogous to those used for the ethyl ester.

A plausible route involves the [3+2] cycloaddition between a bromo-nitrile oxide and tert-butyl propiolate . The use of the tert-butyl ester of propiolic acid would directly install the desired ester functionality at the C5 position of the isoxazole ring.

Alternatively, one could first synthesize tert-butyl isoxazole-5-carboxylate and then perform a regioselective bromination at the C3 position using a suitable brominating agent. The tert-butyl group can provide steric influence that may affect the selectivity of the bromination step. The final hydrolysis step to obtain the carboxylic acid would require acidic conditions, as the tert-butyl ester is stable to basic conditions.

Strategies for Regioselective Bromination in Isoxazole Systems

Achieving regioselectivity is the most critical challenge in the synthesis of substituted isoxazoles. For this compound, the bromine atom must be specifically introduced at the C3 position. This can be done either by direct bromination of an existing isoxazole or by constructing the ring with the bromine atom already correctly positioned.

Selective Bromination at the C3 Position of the Isoxazole Ring

Direct electrophilic bromination of a pre-formed isoxazole ring at the C3 position is a viable, though sometimes challenging, strategy. The isoxazole ring is relatively electron-deficient, which can make electrophilic substitution difficult. However, reagents like N-bromosuccinimide (NBS) are widely used for the regioselective introduction of bromine onto heterocyclic systems, including those related to isoxazoles. chim.it

The reaction often proceeds through the formation of a bromonium ion intermediate. nih.gov The existing substituents on the isoxazole ring play a crucial role in directing the incoming electrophile and stabilizing the intermediate, thereby controlling the final position of the bromine atom. For instance, the bromination of 3-(9'-anthryl)-isoxazole ethyl esters has been reported, demonstrating that even complex molecules can undergo this transformation. mdpi.com

Control of Bromine Position during Isoxazole Ring Formation

A more robust and widely used strategy for ensuring the correct placement of the bromine atom is to build it into one of the reactants prior to the ring-forming reaction. The most common application of this principle is the [3+2] cycloaddition (Huisgen cycloaddition) reaction. nih.govorganic-chemistry.org

This method involves the reaction of a nitrile oxide (the three-atom component) with a dipolarophile, typically an alkyne (the two-atom component). To synthesize a 3-bromoisoxazole (B39813), a bromo-substituted nitrile oxide is used. This key intermediate is typically generated in situ from a corresponding bromo-aldoxime or dihaloformaldoxime. organic-chemistry.orgresearchgate.net When this nitrile oxide reacts with an alkyne bearing the carboxylate group (e.g., ethyl propiolate), the bromine from the nitrile oxide becomes fixed at the C3 position of the resulting isoxazole ring.

The regioselectivity of this cycloaddition—determining which substituent from the alkyne ends up at the C4 versus the C5 position—is governed by a combination of steric and electronic factors of the two reacting partners. nih.govresearchgate.net

Table 2: Regiocontrol in Isoxazole Synthesis via [3+2] Cycloaddition

| Nitrile Oxide Precursor | Alkyne (Dipolarophile) | Resulting Isoxazole Core | Reference |

|---|---|---|---|

| Bromo-hydroximoyl chloride | Ethyl propiolate | 3-Bromo-5-ethoxycarbonylisoxazole | |

| Phenyl-hydroximoyl chloride | 1,3-Diketones / β-Ketoesters | 3-Phenyl-4-acyl-5-alkyl/alkoxy-isoxazole | beilstein-journals.org |

| Functionalized Halogenoximes | Vinylphosphonates | 3,5- and 3,4-Disubstituted Isoxazoles | rsc.org |

Novel Synthetic Routes to Isoxazole Carboxylic Acids with Bromine Substitution

Modern synthetic chemistry continually seeks to improve efficiency, safety, and environmental sustainability. Several novel approaches have been applied to the synthesis of bromo-substituted isoxazole carboxylic acids and their derivatives.

One significant trend is the development of metal-free synthetic routes . The classic [3+2] cycloaddition can be performed without metal catalysts, reducing cost and toxicity. nih.gov The use of microwave assistance has also become popular, as it can dramatically reduce reaction times from hours to minutes.

Furthermore, performing these cycloadditions in water as a solvent represents a green chemistry approach that circumvents the need for volatile organic solvents. beilstein-journals.org Such methods can provide fast and environmentally friendly access to highly functionalized isoxazoles at room temperature. beilstein-journals.org

Another innovative strategy is the one-pot, multi-component synthesis. For example, a copper(I)-catalyzed procedure allows for the reaction between in-situ generated nitrile oxides and terminal acetylenes to furnish 3,5-disubstituted isoxazoles in a single step. organic-chemistry.org The utility of the resulting isoxazole carboxylic acids is often demonstrated through their conversion to a variety of isoxazole-carboxamides, which are of significant interest in medicinal chemistry. nih.govnih.govresearchgate.net These amide coupling reactions showcase the value of the bromo-isoxazole carboxylic acid core as a versatile synthetic platform. nih.gov

Metal-Free Synthetic Routes to Isoxazoles

In recent years, significant research efforts have been directed toward the development of metal-free synthetic strategies for isoxazoles. This shift is driven by the need to circumvent the drawbacks associated with traditional metal catalysts, such as high costs, toxicity, significant waste generation, and difficulties in separating the final product from residual metal impurities. nih.govresearchgate.net These eco-friendly approaches not only align with the principles of green chemistry but also open new avenues for creating diverse molecular architectures. researchgate.net

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) is one of the most fundamental and widely utilized methods for constructing the isoxazole ring. nih.govmdpi.com This reaction is highly efficient and allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. mdpi.com

The core of this method is the generation of highly reactive nitrile oxides, which are often prepared in situ from stable precursors like aldoximes or hydroximoyl chlorides to prevent their self-condensation into furoxans. researchgate.netchem-station.com A common approach involves the oxidation of aldoximes using reagents such as sodium hypochlorite (B82951) or chloramine-T. chem-station.com The subsequent cycloaddition with an alkyne proceeds to form the isoxazole core. Under conventional conditions, the reaction between a terminal alkyne and a nitrile oxide typically yields the 3,5-disubstituted isoxazole due to steric and electronic factors. mdpi.com

The versatility of this reaction is demonstrated in various synthetic protocols, including solid-phase synthesis, which allows for the creation of diverse isoxazole libraries. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| R1 (from Nitrile Oxide) | R2 (from Alkyne) | Reaction Conditions | Yield (%) | Reference |

| C₆H₅ | CO₂Et | NaOCl, Et₃N, CH₂Cl₂ | 85 | researchgate.net |

| 4-MeO-C₆H₄ | Ph | NaOCl, Et₃N, CH₂Cl₂ | 92 | researchgate.net |

| 4-Cl-C₆H₄ | CH₂OH | NaOCl, Et₃N, CH₂Cl₂ | 88 | researchgate.net |

| 4-NO₂-C₆H₄ | C(CH₃)₂OH | NaOCl, Et₃N, CH₂Cl₂ | 75 | researchgate.net |

| C₆H₅ | Propargyl Bromide | NCS, DMF/H₂O | 87 | nih.gov |

An effective metal-free pathway to functionalized isoxazoles involves the cyclization of halogenoximes, such as chloroximes or bromoximes. nih.gov These compounds serve as stable and accessible precursors to nitrile oxides, which are generated in the presence of a mild base. The subsequent intramolecular or intermolecular [3+2] cycloaddition with an unsaturated bond provides the isoxazole ring with high regioselectivity. nih.govechemi.com

This method has proven particularly valuable for the synthesis of isoxazoles bearing functional groups that might be incompatible with harsher reaction conditions. For example, various 5-(trifluoromethyl)isoxazoles have been prepared in good to excellent yields by reacting amino acid-derived chloroximes with trifluoromethyl-substituted alkenes. nih.govechemi.com The reactions proceed smoothly under standard conditions (e.g., NaHCO₃ in EtOAc at room temperature) and can be scaled up for large-scale production. nih.gov

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using halogenating agents like iodine monochloride (ICl) or bromine (Br₂) also provides a robust route to 4-haloisoxazoles, which are versatile intermediates for further functionalization. nih.govresearchgate.netorganic-chemistry.org

Table 2: Synthesis of Functionalized Isoxazoles via Cyclization of Chloroximes

| Chloroxime Substituent (R¹) | Dipolarophile | Product Substituents (R¹, R²) | Yield (%) | Reference |

| Boc-Gly | Propargyl Alcohol | Boc-Gly, CH₂OH | 96 | nih.gov |

| Boc-Ala | Propargyl Alcohol | Boc-Ala, CH₂OH | 91 | nih.gov |

| Boc-Val | Propargyl Alcohol | Boc-Val, CH₂OH | 84 | nih.gov |

| Boc-Phg | Propargyl Alcohol | Boc-Phg, CH₂OH | 95 | nih.gov |

| CO₂Et | 3,3,3-Trifluoropropene | CO₂Et, CF₃ | 74 | nih.govechemi.com |

Transition Metal-Catalyzed Approaches to Bromoisoxazoles

While metal-free routes are attractive, transition-metal catalysis remains a cornerstone of modern organic synthesis, offering unique reactivity and efficiency. abap.co.in Catalysts based on copper, palladium, and gold have been instrumental in developing novel strategies for isoxazole synthesis, including for derivatives like 3-bromoisoxazoles. nih.govabap.co.in These methods often provide access to substitution patterns that are difficult to achieve through other means.

The bromine atom on the this compound scaffold serves as an excellent handle for modification via transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular libraries from a common intermediate. mdpi.comsigmaaldrich.com

Palladium catalysts are most commonly employed for these transformations. researchgate.net In a typical Suzuki-Miyaura coupling, a bromoisoxazole is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the isoxazole ring. The optimization of catalysts, ligands, and reaction conditions is crucial for achieving high yields and accommodating a broad substrate scope, particularly with electron-deficient heterocycles like isoxazoles. nih.govuzh.ch

Table 3: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles

| Bromo-Heterocycle | Boronic Acid | Catalyst / Ligand | Yield (%) | Reference |

| 5-Bromo-1,2,3-triazine | 4-(tert-Butyl)phenylboronic acid | Pd(dppf)Cl₂ | 81 | nih.gov |

| 5-Bromo-1,2,3-triazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / dppf-CF₃ | 97 | nih.gov |

| 5-Bromo-1,2,3-triazine | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / dppf-CF₃ | 86 | nih.gov |

| 5-Bromo-1,2,3-triazine | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ / dppf-CF₃ | 58 | nih.gov |

| 5-Bromo-1,2,3-triazine | (E)-Styrylboronic acid | Pd(dppf)Cl₂ / dppf-CF₃ | 75 | nih.gov |

| Note: Data for the closely related bromo-triazine system is shown to represent typical conditions and yields for cross-coupling of electron-deficient bromo-heterocycles. |

Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials like organohalides or organometallics. nih.gov Palladium catalysis has been successfully applied to the direct arylation of isoxazoles, selectively activating the C-H bond at the 5-position. researchgate.netcnr.it

Interestingly, carboxylic acids can play a crucial, synergistic role in these catalytic cycles. While the target molecule is a carboxylic acid, another carboxylic acid (such as benzoic acid or pivalic acid) can be used as a co-catalyst or additive. nih.govnih.gov Mechanistic studies suggest that the carboxylic acid can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) step, which is often the rate-determining step in the C-H activation of azoles. nih.gov The carboxylate anion can coordinate to the palladium center and assist in the abstraction of a proton from the heteroaromatic ring, lowering the activation energy of the process. nih.gov This palladium/carboxylic acid joint catalysis enables C-H functionalization under milder conditions and expands the synthetic utility of this methodology for constructing complex isoxazole-containing molecules.

Green Chemistry Methodologies for Isoxazole Synthesis

Green chemistry principles aim to design chemical processes that are efficient, safe, and environmentally benign. abap.co.inclockss.org In isoxazole synthesis, these principles have been implemented through the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of eco-friendly solvents like water. abap.co.insphinxsai.com

Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective green tool. nih.gov By directly heating the reactants and solvent, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher product yields and cleaner reactions compared to conventional heating methods. abap.co.innih.gov This technique has been successfully applied to the synthesis of isoxazole derivatives from chalcones and hydroxylamine (B1172632), demonstrating significant improvements in both reaction speed and efficiency. abap.co.in

Ultrasound-assisted synthesis is another green approach that enhances reaction rates through acoustic cavitation, which generates localized high-temperature and high-pressure zones. clockss.org These methods are energy-efficient, reduce the need for hazardous solvents, and improve atom economy, making them sustainable alternatives for the production of isoxazole-based compounds. abap.co.inclockss.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

| Product | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) | Reference |

| Benzotriazole Derivative 1 | 6 | 72 | 8 | 83 | researchgate.net |

| Benzotriazole Derivative 2 | 5 | 65 | 7 | 93 | researchgate.net |

| Oxadiazoline Derivative 1 | 10-12 | 65 | 5-8 | 80 | |

| Oxadiazoline Derivative 2 | 10-12 | 78 | 5-8 | 92 | |

| Chalcone (B49325) Derivative | 5 | 65 | 2 | 80 | nih.gov |

Functional Group Transformations for Introducing the Carboxylic Acid Moiety

The strategic placement of a carboxylic acid group onto the isoxazole scaffold is pivotal for creating derivatives with diverse applications. Methodologies for this transformation typically involve the manipulation of a pre-existing functional group on a fully formed isoxazole ring.

The hydrolysis of a nitrile (cyano group) is a classic and reliable method for the synthesis of carboxylic acids. libretexts.org This transformation can be performed under either acidic or alkaline conditions, both of which involve the reaction of the carbon-nitrogen triple bond with water. libretexts.org The logical precursor for synthesizing this compound via this route is 3-bromo-5-cyanoisoxazole.

Acid-Catalyzed Hydrolysis: In this procedure, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the intermediate formation of a carboxamide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt. libretexts.org

Alkaline-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base like sodium hydroxide. libretexts.org This process initially yields a carboxylate salt and ammonia (B1221849) gas. libretexts.org To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) during workup to protonate the carboxylate salt. libretexts.org

While direct hydrolysis is common, a two-step sequence involving the isolation of the intermediate carboxamide is also a viable strategy. For instance, studies on analogous heterocyclic systems like isothiazoles have demonstrated the hydration of a cyano group to a carboxamide, which is then converted to the carboxylic acid in a subsequent step. mdpi.com This approach can sometimes offer better control and purification outcomes.

Table 1: Comparison of Hydrolysis Methods for Nitrile to Carboxylic Acid Conversion

| Method | Reagents | Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|---|

| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Heat (Reflux) | Carboxamide | Carboxylic Acid |

Another powerful strategy for installing the carboxylic acid group is the oxidation of a suitable precursor, such as a primary alcohol or an aldehyde, at the C5 position of the 3-bromoisoxazole ring. The corresponding precursors would be (3-bromoisoxazol-5-yl)methanol or 3-bromoisoxazole-5-carbaldehyde. A variety of oxidizing agents can accomplish this transformation, ranging from classic chromium-based reagents to milder, more selective modern systems. organic-chemistry.org

One effective method involves the use of chromium trioxide (CrO₃) as a catalyst in the presence of a stoichiometric co-oxidant like periodic acid (H₅IO₆). organic-chemistry.org This system efficiently oxidizes primary alcohols to carboxylic acids in excellent yields and can be performed in solvents like wet acetonitrile. organic-chemistry.org

Metal-free oxidation protocols have also been developed. The use of 2-iodoxybenzoic acid (IBX) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) is a well-established method for oxidizing alcohols. rsc.org Furthermore, systems employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite or air/O₂ catalyzed by transition metals can provide carboxylic acids under mild conditions. organic-chemistry.org

Table 2: Selected Oxidation Reagents for Primary Alcohol to Carboxylic Acid Conversion

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| CrO₃ (cat.), H₅IO₆ | Wet Acetonitrile | High efficiency and excellent yields for primary alcohols. organic-chemistry.org |

| 2-Iodoxybenzoic acid (IBX) | DMSO | Metal-free oxidation, effective for various substrates. rsc.org |

| TEMPO, Fe(NO₃)₃·9H₂O, MCl, O₂ | Room Temperature | Sustainable method using air or pure oxygen as the terminal oxidant. organic-chemistry.org |

Reactivity and Reaction Mechanisms of 3 Bromoisoxazole 5 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions

The isoxazole (B147169) ring, while aromatic, exhibits distinct reactivity patterns influenced by the electronegative nitrogen and oxygen atoms and the electron-withdrawing nature of the substituents.

Nucleophilic Displacement of the Bromine Atom

The bromine atom at the 3-position of the isoxazole ring is susceptible to nucleophilic displacement, a reaction of significant utility in the synthesis of various isoxazole derivatives. This reactivity allows for the introduction of a wide range of functionalities at this position. For instance, 3-Bromoisoxazole-5-carboxylic acid has been utilized in the preparation of oxazolidinones with substituted isoxazole moieties, which have shown potential as antibacterial agents. chemicalbook.com The substitution of the bromine atom is a key step in creating these complex molecules.

The general susceptibility of bromoisoxazoles to nucleophilic substitution allows for the installation of diverse groups, including heteroalkyl, heteroaryl, alkyl, alkenyl, alkynyl, and aryl chains. researchgate.net This versatility makes 3-bromoisoxazole (B39813) derivatives valuable intermediates in medicinal chemistry and materials science.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the 5-position of the isoxazole ring undergoes typical reactions of aromatic carboxylic acids, providing another avenue for derivatization. numberanalytics.com These reactions include esterification, amidation, and conversion to more reactive acyl species.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. openstax.orgpressbooks.pub This reaction proceeds via a Fischer esterification mechanism, where the alcohol attacks the protonated carbonyl group of the carboxylic acid. libretexts.org

Amide Formation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). openstax.orglibretexts.org The direct reaction with an amine is often inefficient as the basic amine deprotonates the carboxylic acid. libretexts.org

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive 3-bromoisoxazole-5-carbonyl chloride. openstax.orgpressbooks.pub This acid chloride can then readily react with various nucleophiles to form esters, amides, and other derivatives.

The table below summarizes common reactions at the carboxylic acid group:

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

Transition Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Cross-Coupling Reactions of Bromoisoxazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgwikipedia.org Bromoisoxazoles, including derivatives of this compound, can participate in these reactions, allowing for the introduction of aryl, heteroaryl, or alkenyl groups at the 3-position. researchgate.netseattleu.edu

The general mechanism involves three key steps: oxidative addition of the bromoisoxazole to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent system can significantly influence the efficiency and scope of the reaction. wikipedia.orgnih.gov For instance, the use of bulky phosphine (B1218219) ligands has been shown to improve the yields of trisubstituted isoxazoles in the coupling of 3,4-disubstituted 5-bromoisoxazoles. researchgate.netseattleu.edu

Palladium-Catalyzed Reactions Involving this compound

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize the this compound scaffold. These reactions can involve the bromine atom or potentially the carboxylic acid group after suitable modification. universiteitleiden.nlnih.govnih.gov For example, palladium-catalyzed carbonylative coupling reactions can introduce carbonyl-containing moieties. While specific examples directly using this compound are not extensively detailed in the provided search results, the general principles of palladium catalysis on similar substrates are well-established. universiteitleiden.nlscite.ai

The following table outlines the key components of a typical Suzuki-Miyaura reaction:

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Organoboron Reagent | Provides the coupling partner | Arylboronic acids, alkenylboronic acids |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, NaOH |

| Ligand | Stabilizes the palladium center and influences reactivity | P(t-Bu)₃·HBF₄, phosphines |

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus

The isoxazole ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under certain conditions, providing access to different classes of compounds. clockss.org The N-O bond within the isoxazole ring is relatively weak and can be cleaved, initiating these transformations. acs.orgresearchgate.net

Base-promoted ring-opening of isoxazoles can lead to the formation of cyanoenolates. acs.org Theoretical studies have shown that the fragmentation of the isoxazole ring can lag behind the initial deprotonation step. acs.org The stability of the isoxazole ring is generally fair against acids and bases, with 3,5-disubstituted isoxazoles being particularly stable. clockss.org

Furthermore, ring-opening fluorination of isoxazoles has been developed, where treatment with an electrophilic fluorinating agent leads to the formation of fluorinated carbonyl compounds. researchgate.net This method demonstrates the potential to transform the isoxazole core into functionalized acyclic structures. Ring transformation reactions can also convert isoxazoles into other heterocyclic systems like furans and pyrans. rsc.org

While specific examples detailing the ring-opening of this compound are not prevalent in the provided results, the general reactivity patterns of the isoxazole nucleus suggest that such transformations are plausible under appropriate conditions.

Mechanisms of Isoxazole Ring Cleavage under Specific Conditions (e.g., reducing, basic)

The isoxazole ring, while aromatic, is characterized by a weak N-O bond, making it prone to cleavage under both reducing and basic conditions. These reactions are not simple degradations but are synthetically valuable transformations that lead to functionalized products.

Under Reducing Conditions: Reductive cleavage of the isoxazole N-O bond is a common and useful transformation. This can be achieved using various metal-based reducing agents. For instance, the use of metal carbonyls like hexacarbonylmolybdenum ([Mo(CO)₆]) or pentacarbonyliron ([Fe(CO)₅]) in the presence of water leads to the reductive cleavage of the N–O bond in isoxazoles, yielding β-amino enones. rsc.org The proposed mechanism for this transformation involves the initial complexation of the isoxazole nitrogen to the metal center. This is followed by the cleavage of the weak N-O bond to form a complexed (β-oxo vinyl)nitrene intermediate. In the presence of a proton source like water, this nitrene is then reduced by the metal to an amine, yielding the final β-amino enone product. rsc.org

Similarly, low-valent titanium reagents, prepared from Ti(O-i-Pr)₄ and ethylmagnesium bromide (EtMgBr), can effect the reductive ring cleavage of isoxazoles to produce β-enaminoketones. researchgate.net The reaction of isoxazolines, a related class of compounds, with samarium(II) iodide (SmI₂) is another method for selective N-O bond cleavage, resulting in β-hydroxy ketones after hydrolysis of the intermediate imine. researchgate.net

Under Basic Conditions: The isoxazole ring can also be susceptible to cleavage under basic conditions. While 3- and/or 5-unsubstituted isoxazoles are known to be unstable under even moderately basic conditions nanobioletters.com, substituted isoxazoles can undergo rearrangement reactions that involve ring cleavage. For example, certain 3-aryltetrahydrobenzisoxazoles have been shown to rearrange into tetrahydrobenzoxazoles under basic conditions (e.g., Cs₂CO₃ in THF). rsc.org The proposed mechanism for this rearrangement involves an initial deprotonation, followed by cleavage of the N-O bond to form an azirine or a nitrile ylide intermediate. This intermediate then undergoes a 6π electrocyclic ring closure to form the more stable oxazole (B20620) ring. rsc.org In the presence of nucleophiles like water or thiols, the intermediate can be trapped to form ring-opened amide products. rsc.org

Formation of Difunctionalized Compounds via Ring Opening

The cleavage of the isoxazole ring is a powerful synthetic tool for the generation of valuable difunctionalized acyclic compounds. These products retain the atoms of the original ring but in a new, more flexible arrangement that can be used for further synthetic elaborations.

As mentioned, reductive cleavage of isoxazoles provides access to β-amino enones and β-hydroxy ketones. rsc.orgresearchgate.net These are important building blocks in organic synthesis, as the two functional groups are positioned in a 1,3-relationship, which is a common motif in many natural products and pharmaceuticals.

A notable application of isoxazole ring-opening is in ring-opening/ring-closing cascade (ROCC) reactions. This strategy has been used to convert isoxazole precursors into other heterocyclic systems, such as functionalized pyrroles and isoquinolines. researchgate.net The reaction proceeds by an initial ring-opening of the isoxazole, followed by a subsequent intramolecular cyclization onto a suitably positioned functional group within the molecule. The final product's structure is determined by the strategic placement of substituents on the starting isoxazole moiety. researchgate.net This cascade approach allows for the rapid construction of complex molecular scaffolds from relatively simple starting materials.

Intramolecular Cyclization and Annulation Reactions

The carboxylic acid functionality in this compound can participate in intramolecular reactions to form new ring systems attached to the isoxazole core. These reactions are key for building more complex molecular architectures, such as spirocyclic and fused heterocyclic systems.

Spiro-Isoxazoline Formation via Intramolecular Cyclization

Spiro-isoxazolines are a class of compounds where a spirocyclic center connects the isoxazoline (B3343090) ring to another ring system. The intramolecular cyclization of a pendant functional group, such as a carboxylic acid, is a common strategy for their synthesis. nih.gov In the context of isoxazoles bearing a carboxylic acid, an intramolecular cyclization can lead to the formation of a spiro-lactone isoxazoline.

The general approach involves a 1,3-dipolar cycloaddition to form the isoxazole ring with a pendant group containing a nucleophile (like a carboxylic acid or a hydroxyl group). nih.gov Subsequent intramolecular cyclization, often mediated by reagents like pyridinium (B92312) tribromide (PTB), leads to the formation of the spirocyclic system. Specifically, isoxazoles with a pendant carboxylic acid group have been shown to smoothly undergo spirolactonization to yield spiro-lactones. nih.gov This process creates a lactone ring that is spiro-fused to the isoxazoline ring. A variety of spiro-isoxazoline derivatives, including those fused to furan, pyran, and lactone rings, have been synthesized using this methodology. nih.gov

Formation of Fused Heterocyclic Systems Containing the Isoxazole Moiety

Fused heterocyclic systems are compounds where two or more rings share a common bond. The isoxazole ring can serve as a scaffold for the construction of such systems. nih.govacdlabs.com Annulation reactions, where a new ring is built onto an existing one, are a primary method for creating these structures.

One method to create fused isoxazole systems is through 1,3-dipolar cycloaddition reactions. For example, tricyclic isoxazole-fused benzo[b]thiophene 1,1-dioxide derivatives have been synthesized via this pathway. acs.org This demonstrates how the isoxazole ring can be integrated into a larger, more complex heterocyclic framework.

Another approach involves intramolecular cyclization reactions where a substituent on the isoxazole ring reacts with another part of the molecule to form a new fused ring. For instance, the Cadogan reductive cyclization of suitably substituted nitrobiphenyls is a known method for producing carbazoles, which are fused heterocyclic systems. derpharmachemica.com While this example doesn't directly start from an isoxazole, similar principles of intramolecular cyclization can be applied to isoxazole derivatives to create novel fused structures. The development of new synthetic methods continues to expand the range of fused heterocyclic systems that can be accessed from isoxazole precursors. nih.govrsc.orgosi.lv

Advanced Spectroscopic and Structural Elucidation of 3 Bromoisoxazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The proton NMR (¹H NMR) spectrum of 3-Bromoisoxazole-5-carboxylic acid is anticipated to be relatively simple, showcasing key signals that are characteristic of its substituent groups. The most downfield resonance is expected for the acidic proton of the carboxylic acid group (-COOH), which typically appears as a broad singlet in the region of 10-13 ppm. chemicalbook.comrsc.org The precise chemical shift can be influenced by factors such as solvent and concentration, which affect intermolecular hydrogen bonding. chemicalbook.com

The isoxazole (B147169) ring possesses a single proton at the C4 position. This proton is expected to resonate as a singlet, as there are no adjacent protons to induce spin-spin coupling. Its chemical shift would likely fall within the aromatic region, influenced by the electronegativity of the neighboring nitrogen and oxygen atoms within the heterocyclic ring and the electronic effects of the bromo and carboxyl substituents.

¹³C NMR Spectroscopic Analysis and Quaternary Carbon Resonances

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information on the carbon framework of the molecule. For this compound, three quaternary carbon signals and one methine carbon signal are expected for the isoxazole ring, in addition to the signal for the carboxylic acid carbon.

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. chemicalbook.com The quaternary carbons of the isoxazole ring, C3 and C5, are directly bonded to the electronegative bromine atom and the nitrogen/oxygen atoms of the ring, respectively, which would influence their chemical shifts. The C3 carbon, bonded to the bromine atom, is expected to be found at a distinct chemical shift. In related 4-bromoisoxazole (B1274380) systems, the C4 carbon chemical shift is well-documented. nist.gov The C5 carbon, attached to the carboxylic acid group, will also have its resonance influenced by the substituent. The C4 carbon, the only one bearing a proton, will appear as a methine carbon in the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| C3 (Isoxazole) | Specific to bromo-substitution |

| C4 (Isoxazole) | Methine region for isoxazoles |

| C5 (Isoxazole) | Influenced by carboxyl group |

Note: The exact chemical shifts require experimental determination and can be influenced by the solvent used.

Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation

To unequivocally confirm the structure of this compound and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): While the ¹H NMR spectrum is expected to be simple, a COSY experiment would definitively show the absence of correlations for the isolated C4-H proton, confirming its structural environment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the C4 proton and the C4 carbon of the isoxazole ring. columbia.edu This is a powerful tool for unambiguously assigning the resonance of the protonated carbon in the heterocycle.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for confirming the substitution pattern of the isoxazole ring by revealing long-range (2-3 bond) correlations. columbia.edu For instance, correlations would be expected between the C4 proton and the C3 and C5 carbons. Furthermore, the acidic proton of the carboxylic acid could show a correlation to the C5 carbon and the carbonyl carbon, solidifying the position of the carboxylic acid group. The HMBC experiment is particularly useful for assigning the quaternary carbons by observing their correlations with the C4 proton. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Identification of Carboxylic Acid ν(O-H) and ν(C=O) Stretches

The IR spectrum of this compound is expected to be dominated by the strong and characteristic absorptions of the carboxylic acid group. A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration (ν(O-H)) of a hydrogen-bonded carboxylic acid dimer. columbia.edu Superimposed on this broad band may be the sharper C-H stretching vibrations.

A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration (ν(C=O)) is also a key diagnostic feature. For a carboxylic acid, this band typically appears in the region of 1680-1740 cm⁻¹. cymitquimica.com The exact position can be influenced by the electronic effects of the isoxazole ring and the degree of hydrogen bonding in the solid or liquid state.

Analysis of Isoxazole Ring Vibrations

The isoxazole ring itself gives rise to a series of characteristic vibrational bands in the IR spectrum. These include C=N, C=C, and N-O stretching vibrations, as well as various ring bending and deformation modes. The specific frequencies of these vibrations are influenced by the substituents on the ring. The C=N stretching vibration in isoxazoles typically appears in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically below 800 cm⁻¹. Detailed analysis and comparison with spectra of known substituted isoxazoles would be necessary for a precise assignment of all ring vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | ν(O-H) stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | ν(C=O) stretch | 1680 - 1740 | Strong, Sharp |

| Isoxazole Ring | C=N stretch | 1500 - 1650 | Medium to Strong |

| Isoxazole Ring | Ring vibrations | Various | Medium to Weak |

| C-Br | ν(C-Br) stretch | < 800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

The mass spectrum of this compound exhibits a characteristic molecular ion peak pattern that is indicative of the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). libretexts.orgchemguide.co.uk This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, that are separated by two m/z units and have a relative intensity ratio of approximately 1:1. libretexts.orgchemguide.co.uk This distinctive isotopic signature is a key identifier for bromine-containing compounds. libretexts.org For this compound (C₄H₂BrNO₃), the expected molecular weight is approximately 191.97 g/mol . chemicalbook.com The mass spectrum would therefore show two prominent peaks at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

Table 1: Isotopic Data for Bromine

| Isotope | Natural Abundance (%) |

|---|---|

| ⁷⁹Br | ~50.5 |

The fragmentation of this compound in the mass spectrometer provides valuable information for its structural confirmation. Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). libretexts.org Additionally, cleavage adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acid derivatives, often leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org

For this compound, the following fragmentation pathways can be anticipated:

Loss of the carboxyl group: A significant fragment would likely be observed corresponding to the loss of the COOH group, resulting in a 3-bromoisoxazole (B39813) cation.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 amu) is another potential fragmentation pathway.

Cleavage of the isoxazole ring: The heterocyclic ring itself can undergo fragmentation, although the stability of the aromatic isoxazole ring may make this less favorable than the loss of the carboxylic acid group. nih.gov

The analysis of the m/z values and relative intensities of these fragment ions allows for the piecing together of the molecule's structure, confirming the connectivity of the bromine atom, the carboxylic acid, and the isoxazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores, such as conjugated systems and heterocyclic rings.

The UV-Vis spectrum of this compound is instrumental in confirming the integrity of the isoxazole ring system. Isoxazole and its derivatives are known to exhibit characteristic UV absorption maxima. For instance, a study on a similar compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, showed a λmax at 298 nm, which was supportive of an intact isothiazole (B42339) ring. mdpi.com The isoxazole ring in the title compound, being a heteroaromatic system, is expected to display absorption bands in the UV region, and the position and intensity of these bands can be correlated with the electronic structure of the molecule.

Elemental Analysis for Molecular Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to empirically determine the compound's molecular formula. For this compound (C₄H₂BrNO₃), the theoretical elemental composition can be calculated. chemicalbook.com Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the proposed molecular formula. This technique is often used in conjunction with mass spectrometry to unambiguously confirm the molecular formula. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₄H₂BrNO₃)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 25.03 |

| Hydrogen (H) | 1.05 |

| Bromine (Br) | 41.62 |

| Nitrogen (N) | 7.30 |

X-ray Crystallography for Solid-State Structural Determination

Theoretical and Computational Chemistry Studies on 3 Bromoisoxazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the molecular properties of heterocyclic compounds. These methods allow for a detailed examination of electronic characteristics that govern the behavior of 3-Bromoisoxazole-5-carboxylic acid.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are widely used to model the electronic structure of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain optimized geometries and a wealth of electronic information. dergipark.org.trnih.gov Such calculations are fundamental to understanding the stability and reactivity of this compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

Table 1: Conceptual Data for Frontier Orbital Analysis

| Parameter | Description | General Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a stronger electron-accepting ability. |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and polarizability. |

This table presents conceptual data based on established principles of frontier molecular orbital theory.

The distribution of electron density within a molecule is key to predicting its reactive sites. Methods like Molecular Electrostatic Potential (MEP) mapping and population analyses (e.g., Mulliken, NBO) are used to visualize and quantify charge distribution. dergipark.org.trnih.gov MEP maps highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. science.gov

In a molecule like this compound, the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring, along with the oxygen atoms of the carboxylic acid group, are expected to be regions of high electron density. nih.gov Conversely, the hydrogen atom of the carboxylic acid and the carbon atoms bonded to these electronegative atoms would exhibit a more positive character. nih.gov This charge distribution makes the carboxylic proton acidic and the ring susceptible to specific types of chemical transformations. For example, in related azole carboxylic acids, the highest negative charges are localized on the carboxylic oxygen atoms, making them key sites for interaction. nih.gov

Computational Approaches to Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can elucidate reaction mechanisms, predict the feasibility of a reaction, and understand the factors that control its outcome.

Isoxazole rings can be synthesized through various cyclization reactions. nih.gov Computational studies can model these processes, such as the intramolecular cyclization of precursors like γ-hydroxyalkynal oximes, to form the isoxazole ring. figshare.com These calculations help identify the lowest energy pathway for the reaction, detailing the structure of the transition state—the highest energy point along the reaction coordinate.

For instance, research on the synthesis of isoxazoles from propargylamines involves an intramolecular cyclization step. organic-chemistry.org Theoretical modeling of this step would involve locating the transition state for the ring closure, providing insights into the bond-forming process and the stereochemical outcome. While direct computational studies on the cyclization leading to this compound are not detailed in the search results, the methodologies are well-established for the isoxazole family. figshare.commdpi.commdpi.com

In many reactions, counter-cations or catalysts play a crucial role. Computational models can incorporate these species to understand their influence on the reaction mechanism. For example, in copper-catalyzed cyclizations to form isoxazoles, the Cu(I) cation is believed to facilitate the reaction. organic-chemistry.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in modern drug discovery, offering insights into the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. These computational techniques are essential for predicting the binding affinity and orientation of a ligand within a protein's active site.

Molecular docking studies on isoxazole derivatives have been instrumental in elucidating their binding mechanisms to various biological targets. Although specific studies focusing solely on this compound are not extensively documented, research on analogous isoxazole carboxylic acids and carboxamides provides a strong predictive framework for its potential interactions.

Key biological targets for isoxazole derivatives include enzymes like cyclooxygenase (COX), xanthine (B1682287) oxidase (XO), and carbonic anhydrase (CA). nih.govnih.govacs.org Docking simulations predict that the isoxazole scaffold can fit into the active sites of these enzymes, with the substituents playing a crucial role in determining binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the protein-ligand complex and assessing the stability of the predicted interactions over time.

Table 1: Predicted Interactions of Isoxazole-based Compounds with Biological Targets

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| Xanthine Oxidase (XO) | Ser876, Thr1010 | Hydrogen Bond with Isoxazole Oxygen | nih.gov |

| Cyclooxygenase (COX) | Arg513 | Ionic/H-Bond with Carboxylate | nih.gov |

| Carbonic Anhydrase (CA) | Zinc ion, Thr199 | Coordination, Hydrogen Bond | acs.org |

| Farnesoid X Receptor (FXR) | Arg264, His447 | Hydrogen Bond, Pi-Stacking | mdpi.com |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. This compound possesses a degree of conformational freedom primarily due to the rotation around the single bond connecting the carboxylic acid group to the isoxazole ring.

Conformational analysis, performed using quantum-chemical methods, helps identify the low-energy conformers of the molecule. nih.gov The orientation of the carboxylic acid group relative to the planar isoxazole ring is a key determinant of its ability to fit within a binding pocket and form directional hydrogen bonds. The planarity of the isoxazole ring itself is a rigidifying feature, which can be advantageous for drug design as it reduces the entropic penalty upon binding. nih.gov

In the context of molecular docking, the flexibility of the ligand is often explored during the simulation to find the most favorable binding pose. acs.org Computational methods like conformational searches are employed to generate a library of possible conformers that are then docked into the target protein. The stability of these conformations and the energy barriers between them can be calculated to understand the dynamic behavior of the molecule in solution and within a biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on isoxazole derivatives have successfully developed models that correlate molecular properties with activities such as anti-inflammatory effects. nih.govresearchgate.net These models are built by calculating a range of molecular descriptors for each compound in a series and then using statistical methods to find the best correlation with the experimentally measured biological activity.

Molecular descriptors can be categorized into several types:

Electronic Descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which describe the electronic aspects of the molecule. Natural Bond Orbital (NBO) analysis can provide detailed insights into charge distribution. mdpi.com

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Verloop parameters), which define the size and shape of the molecule.

Hydrophobic Descriptors: Typically represented by the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that encode information about branching and connectivity.

Table 2: Common Molecular Descriptors in QSAR and Their Potential Influence

| Descriptor Class | Example Descriptor | Potential Influence on Activity | Reference |

| Electronic | Dipole Moment | Affects polar interactions with the target and solubility. | mdpi.com |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer interactions. | mdpi.com |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. | nih.gov |

| Steric | Molecular Weight | Affects overall size and fit within the binding pocket. | mdpi.com |

| Topological | Wiener Index | Encodes information about molecular branching and compactness. | nih.gov |

Medicinal Chemistry and Biological Applications of 3 Bromoisoxazole 5 Carboxylic Acid

Role as a Synthetic Building Block in Pharmaceutical Drug Synthesis

3-Bromoisoxazole-5-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical applications. Its isoxazole (B147169) core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore present in numerous biologically active compounds. The presence of both a bromine atom and a carboxylic acid group provides two reactive sites for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry.

Development of Novel Drug Candidates with Therapeutic Applications

The isoxazole scaffold is a key feature in a wide range of compounds with therapeutic potential, including antibiotic, antiproliferative, and antiviral agents. mersin.edu.tr The strategic use of this compound allows for the construction of novel drug-like molecules. A significant area of research has been the development of 3,5-diaryl-substituted isoxazoles as potential anticancer agents. mersin.edu.trnih.gov By replacing the enone bridge of chalcone-like systems with an isoxazole linker, researchers have synthesized new classes of compounds. mersin.edu.tr

In one such study, a series of 3,5-diarylisoxazole derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. mersin.edu.trnih.gov Among the synthesized compounds, a derivative designated as compound 26 showed notable selectivity against the PC3 prostate cancer cell line, comparable to the established anticancer drug 5-Fluorouracil (5-FU). nih.gov Molecular docking studies suggested that this compound binds to the Ribosomal protein S6 kinase beta-1 (S6K1), indicating a potential mechanism of action for its anticancer effects. nih.gov This highlights how the this compound scaffold can be integral to designing targeted cancer therapeutics.

Versatility in Chemical Modifications for Drug Discovery

The chemical structure of this compound offers significant versatility for modifications in drug discovery. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the bromine atom can be replaced through various cross-coupling reactions. beilstein-journals.org This allows for the systematic exploration of the chemical space around the isoxazole core to optimize biological activity.

The synthesis of 3,5-diarylsubstituted isoxazoles, for example, often involves the reaction of chalcone (B49325) derivatives with tosylhydroxylamine. mersin.edu.tr This approach demonstrates how the core structure derived from isoxazole carboxylic acids can be elaborated to create a library of compounds for biological screening. mersin.edu.trnih.gov Furthermore, the isoxazole ring itself is synthetically accessible through methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of 1,3-diketones with hydroxylamine (B1172632), offering multiple pathways to generate diverse isoxazole-based molecules for drug development. mersin.edu.trkuey.net

Preparation of Isoxazole Derivatives with Substituted Isoxazole Derivatives for Biological Activity

The preparation of isoxazole derivatives from precursors like this compound is a cornerstone for developing new biologically active agents. The inherent reactivity of the isoxazole ring and its substituents allows for the creation of a wide array of derivatives with potential therapeutic applications.

Synthesis of Oxazolidinone Derivatives as Antibacterial Agents

A key application of this compound is in the preparation of oxazolidinone derivatives, which are a critical class of synthetic antibiotics. chemicalbook.com Oxazolidinones are particularly important for their activity against multi-drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov They work by inhibiting the initiation phase of bacterial protein synthesis, a unique mechanism that avoids cross-resistance with other antibiotic classes. nih.gov

The synthesis of these antibacterial agents often involves modifying the C-5 side chain of the oxazolidinone structure. nih.gov For instance, novel oxazolidinone derivatives have been created where the typical acetamide (B32628) group at the C-5 position is replaced with other functionalities, such as a thiocarbamate, leading to compounds with potent in vitro activity against resistant strains. nih.gov The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has also yielded compounds with strong antibacterial activity comparable to the commercial drug linezolid. frontiersin.org

Development of Compounds with Potential Antimicrobial Activity

Beyond the specific class of oxazolidinones, the isoxazole scaffold is a general feature in many compounds developed for their antimicrobial properties. Research has shown that various isoxazole derivatives exhibit a broad spectrum of activity. kuey.netresearchgate.net